Tert-butyl 7-aminoheptanoate
Overview
Description
Tert-butyl 7-aminoheptanoate is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is an ester derivative of 7-aminoheptanoic acid, where the carboxyl group is protected by a tert-butyl group. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with tert-butyl alcohol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride etherate . The reaction conditions involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-aminoheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 7-aminoheptanoic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
7-aminoheptanoic acid: The parent compound without the tert-butyl ester group.
Tert-butyl 6-aminohexanoate: A similar compound with one less carbon in the chain.
Tert-butyl 8-aminooctanoate: A similar compound with one more carbon in the chain.
Uniqueness
Tert-butyl 7-aminoheptanoate is unique due to its specific chain length and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups provides it with distinct reactivity and makes it suitable for various applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 7-aminoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALHJIMGXLAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597553 | |
Record name | tert-Butyl 7-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105974-64-9 | |
Record name | tert-Butyl 7-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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